molecular formula C11H10N2O2 B162664 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 10199-57-2

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B162664
CAS RN: 10199-57-2
M. Wt: 202.21 g/mol
InChI Key: JAUNWUAOFPNAKK-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C11H10N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has been studied using experimental and theoretical methods . The compound crystallizes in the space group P2 1 / n of the monoclinic system .


Chemical Reactions Analysis

Pyrazoles, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-8-7-10 (11 (14)15)12-13 (8)9-5-3-2-4-6-9/h2-7H,1H3, (H,14,15) .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a valuable scaffold due to its pyrazole core, which is a common motif in many pharmacologically active compounds . This compound can be used to synthesize derivatives that may act as inhibitors or modulators for various biological targets. Its role in the development of new therapeutic agents is significant, especially in the areas of anti-inflammatory, analgesic, and antipyretic drugs.

Drug Discovery

The pyrazole ring of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is frequently utilized in drug discovery as a bioisostere for the amide bond . It has been involved in the synthesis of compounds with potential activity against a variety of diseases. For instance, derivatives of this compound have been explored for their anticancer properties, affecting cell cycle progression and inducing apoptosis in cancerous cells .

Agrochemistry

In agrochemistry, 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives can be synthesized to create novel agrochemicals . These compounds can serve as growth regulators, herbicides, or insecticides, providing new tools for crop protection and management. The pyrazole moiety is particularly interesting for its potential to interact with various biological pathways in plants and pests.

Coordination Chemistry

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: can act as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms of the pyrazole ring . It can form complexes with various metals, which can be used in catalysis, material science, and the synthesis of metal-organic frameworks (MOFs). These complexes can exhibit unique properties useful for a range of applications, including catalysis and environmental remediation.

Organometallic Chemistry

In organometallic chemistry, the compound can be used to synthesize organometallic complexes with transition metals . These complexes are important in various catalytic processes, including those used in organic synthesis and industrial chemical production. The pyrazole moiety can stabilize the metal center and influence the reactivity and selectivity of the catalytic site.

Analytical Chemistry

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: can be employed as a precursor for the synthesis of analytical reagents . These reagents can be used for the detection and quantification of metal ions, organic compounds, and other analytes. The pyrazole ring’s reactivity allows for the development of sensitive and selective analytical methods.

Mechanism of Action

While the specific mechanism of action for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is not mentioned in the retrieved data, it’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities, which can be attributed to their interactions with various biological targets .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Pyrazoles, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-methyl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUNWUAOFPNAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351360
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10199-57-2
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?

A1: 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid displays a distinct planar structure within its pyrazole ring. This ring forms a dihedral angle of 48.45° with the attached phenyl ring, which is also nearly planar []. The molecule exhibits an intramolecular hydrogen bond between its hydroxyl group and ketone group.

Q2: How does the structure of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid influence its packing and intermolecular interactions?

A2: The crystal packing of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is primarily dictated by weak C—H⋯N and C—H⋯O interactions []. These interactions contribute to the overall stability and arrangement of molecules within the crystal lattice.

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